Product packaging for 1-Amino-2-ethyl-9,10-anthraquinone(Cat. No.:CAS No. 6937-81-1)

1-Amino-2-ethyl-9,10-anthraquinone

Cat. No.: B14715237
CAS No.: 6937-81-1
M. Wt: 251.28 g/mol
InChI Key: FXXOWMASCSSPPJ-UHFFFAOYSA-N
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Description

1-Amino-2-ethyl-9,10-anthraquinone (CAS: 19862-88-5) is a specialized anthraquinone derivative of significant interest in multiple research fields. Its molecular formula is C16H13NO2, with a molecular weight of 251.28 g/mol. In chemiluminescence research, this compound acts as an efficient red fluorescer in indirect light emission systems. It functions by accepting energy from a chemically generated high-energy intermediate, such as those produced in reactions with bis-(2,4,6-trichlorophenyl) oxalate (TCPO) or lucigenin, resulting in a distinct red light emission that shifts the system's output from its native blue-green . In electrochemical studies, amino-substituted anthraquinones like this one are investigated for the preparation of electrochemically modified electrodes. These polymers are of interest for applications in energy storage, particularly due to the presence of dual redox groups—the quinone and the aniline—which can facilitate cation exchange, making them potential candidates for use in lithium-ion batteries . Furthermore, the compound's interaction with supramolecular hosts like β-cyclodextrin is a subject of spectrofluorometric study, providing insights into host-guest chemistry which can be critical for improving solubility and bioavailability in pharmaceutical research . Aminoanthraquinone derivatives, as a class, are also explored for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties, highlighting the broad synthetic potential of this compound as a foundational building block in medicinal chemistry . This product is intended for research purposes only and is not approved for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B14715237 1-Amino-2-ethyl-9,10-anthraquinone CAS No. 6937-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6937-81-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-amino-2-ethylanthracene-9,10-dione

InChI

InChI=1S/C16H13NO2/c1-2-9-7-8-12-13(14(9)17)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2,17H2,1H3

InChI Key

FXXOWMASCSSPPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 2 Ethyl 9,10 Anthraquinone and Its Derivatives

Established Reaction Pathways for Aminoanthraquinone Synthesis.

The traditional routes to aminoanthraquinones serve as a foundation for the synthesis of more complex derivatives like 1-amino-2-ethyl-9,10-anthraquinone. These methods primarily involve the amination of functionalized anthraquinone (B42736) precursors.

Amination Reactions of Anthraquinone Precursors.

The introduction of an amino group onto the anthraquinone core is a pivotal step. Historically, this has been achieved through several key reactions:

Ammonolysis of Halogenated Anthraquinones: This method involves the displacement of a halogen atom (typically chlorine or bromine) on the anthraquinone ring with an amino group using ammonia (B1221849) or an amine. The reaction often requires a copper catalyst to proceed efficiently. google.com For instance, the reaction of 1-chloroanthraquinone (B52148) with ammonia can yield 1-aminoanthraquinone (B167232). google.com

Reduction of Nitroanthraquinones: A common industrial method involves the nitration of anthraquinone followed by the reduction of the resulting nitroanthraquinone to an aminoanthraquinone. google.com However, the direct nitration of anthraquinone can lead to a mixture of isomers, including 1- and 2-nitroanthraquinones, as well as dinitro derivatives, which necessitates complex separation procedures after reduction. google.com

Amination of Sulfonated Anthraquinones: Another established industrial route is the reaction of anthraquinone-1-sulfonic acid with ammonia. mdpi.com This method, however, has been associated with environmental concerns due to the use of mercury as a catalyst in the sulfonation step. google.com

A notable synthesis of 2-aminoanthraquinone (B85984) involves heating sodium anthraquinone-2-sulfonate with concentrated aqueous ammonia in an autoclave. mdpi.com

Contemporary Synthetic Strategies for this compound.

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of this compound, focusing on catalytic systems and process optimization.

Catalytic Approaches in C-N and C-C Bond Formation on the Anthraquinone Core.

Catalysis plays a crucial role in the selective and efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on the anthraquinone framework.

Palladium-Catalyzed C-N Bond Formation: A sequential strategy involving palladium-catalyzed C-N bond formation followed by a Lewis acid-catalyzed intramolecular cyclization has been developed for the synthesis of 1-azaanthraquinones, demonstrating the utility of palladium in constructing nitrogen-containing anthraquinone structures. nih.gov

Copper-Catalyzed Amination: Copper complexes continue to be relevant in modern amination reactions. A method for synthesizing anthraquinone-type dyes involves the use of a cuprous complex catalyst for the condensation reaction of bromamine (B89241) acid and arylamine. patsnap.com

Photocatalytic C-H Functionalization: An innovative approach utilizes an anthraquinone-based covalent organic framework (COF) as a recyclable photocatalyst for direct hydrogen atom transfer (d-HAT). rsc.orgnih.govrsc.org Under visible light irradiation, this catalyst can activate C-H bonds to form carbon-based radicals for subsequent C-C or C-N coupling reactions. rsc.orgnih.govrsc.org This method offers a green and efficient route for C-H functionalization. rsc.orgnih.govrsc.org

Enzymatic C-C Bond Formation: In the biosynthesis of tiancimycin, an anthraquinone-fused enediyne, the enzyme TnmK1, a member of the α/β-hydrolase fold superfamily, has been identified to catalyze a crucial C-C bond formation linking the anthraquinone moiety to the enediyne core via a Michael addition. nih.govacs.orgnih.gov This discovery highlights the potential of biocatalysis in constructing complex anthraquinone derivatives.

Continuous-Flow Synthesis Techniques for Enhanced Preparative Efficiency.

Continuous-flow technology has emerged as a powerful tool for the safe and efficient synthesis of aminoanthraquinones. mdpi.comresearchgate.netnih.gov

A study demonstrated the use of a continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone. mdpi.comresearchgate.netnih.gov This approach offers significant advantages over traditional batch processes, including enhanced safety, better process control, and improved reaction efficiency. mdpi.comresearchgate.netnih.gov The influence of various parameters such as reaction temperature, residence time, molar ratio of ammonia to the starting material, and water content were investigated to optimize the reaction conditions. mdpi.comresearchgate.net Under optimized conditions, an ~88% yield of 1-aminoanthraquinone was achieved. researchgate.netnih.gov

ParameterOptimized Value
Temperature213 °C
Residence Time4.3 min
Molar Ratio (Ammonia:1-nitroanthraquinone)4.5

This continuous-flow methodology provides a reliable and scalable process for the synthesis of aminoanthraquinones. researchgate.netnih.gov

Targeted Derivatization of the this compound Scaffold.

The functionalization of the this compound scaffold, particularly at the amino group, allows for the synthesis of a diverse range of derivatives with tailored properties.

Alkylation and Arylation at the Amino Group.

The alkylation and arylation of the amino group are fundamental transformations for creating new derivatives.

N-Alkylation and N-Arylation: Various methods exist for the N-alkylation and N-arylation of amines, which can be applied to this compound. organic-chemistry.org These reactions can be catalyzed by various metals, including ruthenium and rhodium, and can tolerate a wide range of functional groups. organic-chemistry.org

Q-Tube®-Assisted Reactions: A clean and efficient process for the alkylation and arylation of N-H-containing heterocycles has been developed using Q-tube® technology in water. mdpi.com This method, which operates at temperatures above the boiling point of water, has been successfully applied to the synthesis of N-decorated xanthines and could potentially be adapted for the derivatization of this compound. mdpi.com

Acylfunctionalization Strategies for N-Substituted Derivatives

Acylation, the process of introducing an acyl group (R-C=O) onto a molecule, is a fundamental transformation in organic chemistry for creating N-substituted derivatives of this compound. wikipedia.org This modification is crucial as the resulting amides are key intermediates in the synthesis of numerous commercially valuable compounds. researchgate.net

A variety of acylating agents are employed, with acyl halides and acid anhydrides being the most common due to their high reactivity. wikipedia.org For instance, the reaction of an aminoanthraquinone with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, leads to the formation of an N-acyl derivative. youtube.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.org

Researchers have also explored more innovative approaches. One such method involves the use of a system composed of a strong carboxylic acid and ammonium (B1175870) thiocyanate (B1210189). researchgate.net This system facilitates the in situ generation of the acylating agent, offering an alternative to traditional methods that may use more hazardous or expensive reagents. researchgate.net Specifically, 1-aminoanthraquinone derivatives can be acetylated using formic and trifluoroacetic acids in the presence of a twofold excess of ammonium thiocyanate. researchgate.net

The choice of acylating agent and reaction conditions can significantly influence the properties of the final product. For example, acylation with o-alkoxybenzene carbonyl chlorides can lead to the formation of planar 9,10-anthraquinone dyes with intramolecular hydrogen bonding, which affects their absorption and fluorescence spectra. rsc.org

Table 1: Examples of Acylation Reactions on Aminoanthraquinones

Starting MaterialAcylating AgentCatalyst/ConditionsProductReference
1-Amino-9,10-anthraquinoneFormic Acid / Ammonium Thiocyanate-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)formamide researchgate.net
1-Amino-9,10-anthraquinoneTrifluoroacetic Acid / Ammonium Thiocyanate-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoroacetamide researchgate.net
2-Amino-9,10-anthraquinoneAcetic Acid / Ammonium Thiocyanate-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide researchgate.net
1-Aminoanthraquinoneo-Alkoxybenzene Carbonyl Chloride-Planar 9,10-anthraquinone dye rsc.org

Heterocyclic Annulation and Functionalization of the Anthraquinone Framework

The fusion of heterocyclic rings onto the anthraquinone scaffold, known as heterocyclic annulation, is a powerful strategy for creating novel compounds with unique electronic and biological properties. nuph.edu.uaresearchgate.net This approach significantly expands the chemical space of anthraquinone derivatives, leading to materials with applications in areas such as medicinal chemistry and materials science. researchgate.net

Various methods have been developed to construct heterocyclic systems onto the anthraquinone core. For example, starting from 2-aminoanthraquinone, a series of reactions can lead to the formation of oxadiazole and triazole rings. nih.gov This often involves initial acylation of the amino group, followed by cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) and subsequent treatment with agents such as benzoic acid or carbon disulfide. nih.gov

Another approach involves the reaction of chloroacetylated aminoanthraquinones with reagents like potassium thiocyanate or potassium cyanate (B1221674) to yield thiazole (B1198619) and other heterocyclic systems. nih.gov The development of one-pot, multi-component reactions has further streamlined the synthesis of these complex molecules. For instance, the reaction of aminoanthraquinones with triethyl orthoformate and C-H acidic compounds can produce new derivatives under mild, solvent-free conditions. researchgate.net

The functionalization of the anthraquinone framework is not limited to annulation. Direct introduction of functional groups is also a key strategy. colab.ws For example, a reductive aza-Claisen rearrangement of 1-(N-allylamino)anthraquinones has been shown to produce 1-amino-2-(prop-2'-enyl)anthraquinones in good yields. researchgate.net This reaction, when extended to 1-(N-propargylamino)anthraquinones, can lead to the formation of a new six-membered heterocyclic ring on the anthraquinone core in a tandem process. researchgate.net

Table 2: Examples of Heterocyclic Annulation and Functionalization

Starting MaterialReagentsResulting Heterocycle/FunctionalizationReference
2-AminoanthraquinoneEthyl Chloroformate, Hydrazine Hydrate, Benzoic AcidOxadiazole ring fused to the anthraquinone framework nih.gov
1-(N-allylamino)anthraquinoneZinc powder, [Hmim]BF4 (ionic liquid)1-Amino-2-(prop-2'-enyl)anthraquinone researchgate.net
1-(N-propargylamino)anthraquinoneZinc powder, [Hmim]BF4 (ionic liquid)Tetrahydronaphtho[2,3-h]quinoline-7,12-dione researchgate.net
1-AminoanthraquinoneTriethyl orthoformate, CH-acid compoundsDihydropyrimidine derivatives researchgate.net

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Amino 2 Ethyl 9,10 Anthraquinone

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.

Electronic Transitions and Determination of Absorption Maxima

The electronic absorption spectrum of 1-Amino-2-ethyl-9,10-anthraquinone is characterized by electronic transitions within the anthraquinone (B42736) chromophore, significantly influenced by the presence of the amino and ethyl substituents. The core 9,10-anthraquinone structure exhibits characteristic absorption bands in the UV region, which are attributed to π-π* and n-π* transitions. photochemcad.com The introduction of an electron-donating amino group at the C-1 position typically results in a bathochromic (red) shift of the longest wavelength absorption band into the visible region, a common feature for aminoanthraquinones. researchgate.netrsc.org This shift is due to an intramolecular charge transfer (ICT) from the lone pair of electrons on the nitrogen atom of the amino group to the electron-accepting anthraquinone core.

The absorption maxima (λmax) of this compound are expected to vary depending on the solvent used, a phenomenon known as solvatochromism. While specific experimental data for this compound is not extensively available in the public domain, the expected absorption maxima can be inferred from studies on structurally similar compounds like 2-amino-9,10-anthraquinone. rsc.org In nonpolar solvents, the ICT band is typically observed at shorter wavelengths, while in polar solvents, this band shifts to longer wavelengths.

Table 1: Illustrative Absorption Maxima (λmax) of this compound in Various Solvents (Note: This table is illustrative and based on known trends for aminoanthraquinones, as specific experimental data for this compound is limited.)

SolventPolarity (Dielectric Constant)Expected λmax (nm)
n-Hexane1.88~450
Toluene2.38~465
Dichloromethane8.93~480
Acetone20.7~495
Ethanol24.5~500
Acetonitrile37.5~505
Dimethyl Sulfoxide (DMSO)46.7~515

Investigation of Solvatochromic Effects on Absorption Spectra

Solvatochromism in aminoanthraquinones is a well-documented phenomenon that provides insights into the electronic structure of the molecule and its interactions with the surrounding solvent molecules. researchgate.netrsc.orgnih.gov For this compound, the position of the intramolecular charge transfer (ICT) absorption band is sensitive to the polarity of the solvent.

In nonpolar solvents, the ground state of the molecule is more stable than the excited state, leading to a higher energy transition and an absorption maximum at a shorter wavelength (hypsochromic or blue shift). Conversely, in polar solvents, the excited state, which possesses a larger dipole moment due to the charge transfer character, is stabilized to a greater extent than the ground state through dipole-dipole interactions with the solvent molecules. This stabilization of the excited state lowers the energy gap for the electronic transition, resulting in an absorption maximum at a longer wavelength (bathochromic or red shift).

Studies on similar molecules, such as 2-amino-9,10-anthraquinone, have shown that in solvents with low polarity, the dye can adopt a non-planar structure. In contrast, in solvents of medium to high polarity, a more polar intramolecular charge transfer structure is favored, where the lone pair of the amino group is in strong resonance with the anthraquinone π-system. rsc.org This change in geometry and electronic structure with solvent polarity is a key factor contributing to the observed solvatochromic shifts. The ethyl group at the C-2 position is expected to have a minor electronic effect but may influence the planarity and solvation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C16H13NO2, corresponding to a molecular weight of approximately 251.28 g/mol and an exact mass of 251.094628657 Da. lookchem.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M+) at m/z 251. The fragmentation of this molecular ion would likely proceed through characteristic pathways for anthraquinone and amino-substituted aromatic compounds. A primary fragmentation would be the loss of the ethyl group as a radical (•CH2CH3), leading to a fragment ion at m/z 222. Another expected fragmentation is the cleavage of the C-C bond within the ethyl group, resulting in the loss of a methyl radical (•CH3) to give a prominent ion at m/z 236.

Furthermore, studies on the fragmentation of 1-aminoanthraquinone (B167232) derivatives have shown a characteristic rearrangement and cleavage of the N–C bond, which can lead to the formation of an even-electron ion at m/z 224 and an odd-electron ion corresponding to 1-aminoanthraquinone at m/z 223. nih.gov Subsequent fragmentations would involve the characteristic loss of neutral molecules such as carbon monoxide (CO) from the quinone structure.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment StructureDescription
251[C16H13NO2]+•Molecular Ion (M+)
236[M - CH3]+Loss of a methyl radical from the ethyl group
223[M - C2H4]+•Loss of ethene via rearrangement
222[M - C2H5]+Loss of an ethyl radical
195[M - C2H4 - CO]+•Subsequent loss of carbon monoxide
167[M - C2H4 - 2CO]+•Subsequent loss of a second carbon monoxide

X-ray Diffraction Studies: Solid-State Molecular Conformation and Packing

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would reveal the precise conformation of the this compound molecule, including the planarity of the anthraquinone system and the orientation of the amino and ethyl substituents.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This includes identifying any intermolecular hydrogen bonding involving the amino group and the quinone oxygen atoms, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in determining the bulk properties of the material.

While X-ray diffraction studies have been reported for various other anthraquinone derivatives, nih.gov specific crystallographic data for this compound, such as the crystal system, space group, and unit cell dimensions, are not publicly available at the time of this writing. Therefore, a detailed discussion of its solid-state conformation and packing based on experimental X-ray diffraction data cannot be provided.

Advanced Photophysical and Photochemical Properties of 1 Amino 2 Ethyl 9,10 Anthraquinone

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence properties of amino-substituted anthraquinones are highly sensitive to their molecular structure and environment. The position of the amino substituent on the anthraquinone (B42736) ring system plays a crucial role in determining the emission characteristics.

The emission maxima (λem) and fluorescence quantum yields (Φf) are fundamental parameters that characterize the fluorescence of a compound. For aminoanthraquinones, these values are strongly influenced by the solvent environment and the nature of the substituents.

In a study of various α-aminophosphonates derived from anthraquinone, broad-band fluorescence was observed in the range of 584 nm in benzene (B151609) to 628 nm in ethanol. nih.gov The fluorescence quantum yields are generally modest for many aminoanthraquinone derivatives, indicating that non-radiative decay pathways are significant. For example, monoamino-substituted anthraquinone derivatives often show negligible singlet oxygen quantum yields, suggesting inefficient population of the triplet state from the singlet excited state. ifmmi.com

Table 1: Photophysical Data for Related Aminoanthraquinone Derivatives This table presents data for related compounds to infer potential properties of 1-Amino-2-ethyl-9,10-anthraquinone.

Compound Solvent Emission Maxima (λem) (nm) Fluorescence Quantum Yield (Φf)
2-Amino-9,10-anthraquinone (2AAQ) Cyclohexane - 0.15
2-Amino-9,10-anthraquinone (2AAQ) Benzene - 0.11
2-Amino-9,10-anthraquinone (2AAQ) Acetonitrile - 0.005
Dimethyl ((4-bromophenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate Benzene 584 -

| Dimethyl ((4-bromophenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate | Ethanol | 628 | - |

Source: Data for 2AAQ adapted from studies on its photophysical properties. nih.govresearchgate.net Data for the phosphonate (B1237965) derivative adapted from a comparative study. nih.gov

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For aminoanthraquinones, lifetimes are often in the picosecond to nanosecond range. acs.org Similar to quantum yields, fluorescence lifetimes are highly dependent on the solvent.

For 2-amino-9,10-anthraquinone (2AAQ), the fluorescence lifetime is significantly longer in low-polarity solvents compared to medium or high-polarity solvents. rsc.orgnih.govresearchgate.net This trend mirrors the observed changes in fluorescence quantum yield. The decay kinetics are often found to be mono-exponential, but can become more complex in heterogeneous environments or when specific interactions like hydrogen bonding are present. Studies on other anthraquinone derivatives have utilized picosecond laser photolysis to resolve these fast decay processes. acs.orgias.ac.in

Excited State Dynamics and Energy Dissipation Pathways

Upon absorption of light, the excited this compound molecule can dissipate its excess energy through several competing pathways, including fluorescence (a radiative process), internal conversion, and intersystem crossing to the triplet state (non-radiative processes).

The balance between these decay pathways is quantified by the radiative (kf) and non-radiative (knr) rate constants. These can be calculated from the fluorescence quantum yield (Φf) and lifetime (τf) using the following equations: kf = Φf / τf knr = (1 - Φf) / τf

Studies on 2-amino-9,10-anthraquinone have shown that in low polarity solvents, the radiative rate constants are relatively lower, while the non-radiative rate constants are higher compared to values in more polar solvents. rsc.orgnih.gov This suggests that in non-polar environments, pathways other than fluorescence are more dominant in deactivating the excited state. The non-radiative decay in aminoanthraquinones can be particularly efficient due to factors like excited-state intramolecular proton transfer (ESIPT) or structural relaxation. nih.gov

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is critical for applications like photopolymerization and photodynamic therapy, which rely on the reactivity of the triplet state. ifmmi.com

For many amino-substituted anthraquinones, the ISC efficiency varies greatly depending on the substitution pattern. ifmmi.com Monoamino-substituted derivatives often exhibit negligible ISC, while certain diamino-substituted anthraquinones can have significant singlet oxygen quantum yields (up to 33.3%), indicating efficient triplet state formation. ifmmi.com Femtosecond transient absorption spectroscopy has been used to measure ultrafast ISC rates in anthraquinone derivatives, with some rates being as high as 2.5 × 10¹² s⁻¹. ncl.ac.uk The triplet states of aminoanthraquinones have been characterized using pulse radiolysis and nanosecond transient absorption spectroscopy, with lifetimes observed in the microsecond range. ifmmi.comnih.govrsc.org The character of the lowest triplet state (n-π* versus charge-transfer) is influenced by the amino substituents and the solvent, which in turn affects its lifetime and reactivity. ifmmi.comrsc.org

Solvatochromism and Solvent Polarity Effects on Excited States

Solvatochromism describes the change in the color of a solution of a chemical when the solvent is changed. For aminoanthraquinones, both absorption and emission spectra are typically sensitive to solvent polarity. nih.govnih.gov This sensitivity arises from a change in the dipole moment of the molecule upon electronic excitation.

Studies on 2-amino-9,10-anthraquinone (2AAQ) reveal a significant solvent effect on its photophysical properties. rsc.orgnih.govresearchgate.net The behavior of 2AAQ is rationalized by assuming it adopts different structures in solvents of varying polarity. rsc.orgnih.gov In low-polarity media, a non-planar structure is proposed, while in medium to high polarity solvents, a more planar intramolecular charge transfer (ICT) structure is thought to exist, where the amino group's lone pair of electrons is in strong resonance with the anthraquinone π-system. rsc.orgnih.gov However, in the excited state, the polar ICT structure is believed to be the stable form in all solvents. rsc.orgnih.gov This change in structure and electronic distribution upon excitation is responsible for the observed solvatochromic shifts and the strong dependence of quantum yields and lifetimes on the solvent polarity parameter, Δf. rsc.orgnih.govresearchgate.net It is plausible that this compound would exhibit similar solvatochromic behavior due to the presence of the amino group, which facilitates the formation of an ICT state.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of amino-substituted anthraquinones is significantly influenced by intramolecular charge transfer (ICT) processes, where photoexcitation leads to a redistribution of electron density from the amino group (donor) to the anthraquinone core (acceptor). This phenomenon is highly sensitive to the substitution pattern on the anthraquinone nucleus and the polarity of the surrounding solvent medium.

Studies on model compounds such as 1-amino-9,10-anthraquinone (1-AAQ) and 2-amino-9,10-anthraquinone (2-AAQ) provide insight into the expected ICT characteristics of this compound. For 1-AAQ, the fluorescence is strongly dependent on solvent polarity, with large Stokes shifts observed in polar solvents. ifmmi.com Theoretical calculations suggest that the ICT process occurs with a relatively low energy barrier and involves a twisting of the amino group, leading to a twisted intramolecular charge transfer (TICT) state. ifmmi.com This ultrafast ICT process is a key pathway for non-radiative decay.

Similarly, the photophysical properties of 2-AAQ have been extensively investigated in various solvents. rsc.orgnih.gov In nonpolar solvents, the molecule tends to adopt a non-planar structure. rsc.org However, in solvents with medium to high polarity, it transitions to a polar ICT structure where the lone pair of electrons on the amino group is in strong resonance with the anthraquinone π-system. rsc.orgnih.gov In the excited state, the ICT structure is favored across all solvent polarities. rsc.orgnih.gov

For this compound, the presence of the electron-donating amino group at the 1-position is expected to facilitate a significant ICT character upon excitation. The ethyl group at the 2-position, being a weak electron-donating group, may have a modest electronic influence on the ICT process. However, its steric bulk could play a more significant role by potentially influencing the planarity of the molecule and the rotational dynamics of the amino group, thereby affecting the formation and stability of the TICT state.

The photophysical properties of various amino-anthraquinones are summarized in the table below, illustrating the influence of substitution and solvent on their spectroscopic characteristics.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
1-Amino-9,10-anthraquinonen-Hexane451--
2-Amino-9,10-anthraquinoneCyclohexane4125110.21
2-Amino-9,10-anthraquinoneAcetonitrile4305870.005
1,4-Diamino-9,10-anthraquinoneCyclohexane5726000.05
1,4-Diamino-9,10-anthraquinoneAcetonitrile5896940.003

This table presents data for related compounds to infer the potential properties of this compound. Data sourced from multiple studies. rsc.orgresearchgate.net

Photochemical Reactivity and Application in Photoinitiation Systems

The photochemical reactivity of anthraquinone derivatives is centered around their efficiently populated triplet state. Upon photoexcitation, these compounds often undergo efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This triplet species is a potent hydrogen abstractor and can participate in electron transfer reactions, making these compounds useful as photocatalysts and photoinitiators. researchgate.netnih.gov

The photoreduction of 9,10-anthraquinone and its derivatives, including 2-ethyl-9,10-anthraquinone, has been studied in detail. researchgate.netnih.gov The triplet state of these compounds reacts readily with hydrogen donors such as alcohols and amines. researchgate.netnih.gov This reaction typically proceeds via hydrogen abstraction or electron transfer to form a semiquinone radical. researchgate.netnih.gov The subsequent decay kinetics of this radical are dependent on the specific donor and the solvent medium. nih.gov The introduction of an amino group, as in this compound, is expected to enhance the light absorption in the visible region and can influence the energy and character of the triplet state.

Recent research has demonstrated that amino-substituted anthraquinones can serve as efficient photoinitiators for the polymerization of monomers. ifmmi.com The efficiency of these compounds as photoinitiators is closely linked to their photophysical properties, particularly the efficiency of intersystem crossing. ifmmi.com Derivatives with high ISC yields are effective at initiating polymerization, while those with poor ISC capability show negligible activity. ifmmi.com Monoamino-substituted anthraquinones exhibit red-shifted absorption compared to the unsubstituted core, which is advantageous for applications using visible light sources. ifmmi.com

Given these findings, this compound is a promising candidate for photoinitiation systems. The combination of the amino group, which extends the absorption into the visible spectrum, and the anthraquinone core, which provides the reactive triplet state, is a key structural motif for such applications. The ethyl group may further modulate the solubility and compatibility of the initiator within different monomer formulations. The general reactivity of the anthraquinone triplet state is highlighted in the table below.

Anthraquinone DerivativeReactantRate Constant of Triplet Quenching (M⁻¹s⁻¹)
9,10-AnthraquinoneTriethylamine (in Benzene)1.1 x 10⁹
9,10-AnthraquinoneTriethylamine (in Acetonitrile)2.0 x 10⁹
2-Ethyl-9,10-anthraquinoneTriethylamine (in Benzene)1.1 x 10⁹

This table showcases the reactivity of the triplet state of related anthraquinone compounds with a common amine. Data sourced from a study on the photoreduction of anthraquinone derivatives. researchgate.net

Electrochemical Behavior and Redox Characteristics of 1 Amino 2 Ethyl 9,10 Anthraquinone

Cyclic Voltammetry and Elucidation of Electroreduction Mechanisms

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of chemical species. nih.gov For aminoanthraquinones, CV reveals the mechanisms of electron transfer, including the formation of radical anions and dianions. acs.org

The introduction of an amino group to the anthraquinone (B42736) structure significantly influences its electrochemical properties. Studies on 1-aminoanthraquinone (B167232) (1-AAQ) show a single redox couple in deaerated solutions, indicating a two-step, one-electron reduction process. researchgate.net The initial reduction forms a stable radical anion, which is then further reduced to a dianion.

Characterization of Quasireversible and Irreversible Redox Processes

The redox processes of aminoanthraquinones can be characterized as quasireversible or irreversible, depending on the experimental conditions. In many organic solvents, the reduction of the anthraquinone core occurs in two consecutive one-electron steps, both often being quasireversible. acs.org

However, the presence of certain substituents or interaction with the solvent can lead to irreversible behavior. For instance, the formation of strong hydrogen bonds between the reduced anthraquinone species and proton donors in the electrolyte can alter the reaction pathway, sometimes leading to irreversible waves in the voltammogram. The reversibility of these processes can be improved at electrodes modified with polyaminoanthraquinone films, which can lead to sharper current responses and prevent electrode fouling. researchgate.net

Influence of Solvent Composition and Supporting Electrolyte on Redox Potentials

The solvent and supporting electrolyte play a crucial role in the electrochemical behavior of anthraquinone derivatives. The redox potentials are sensitive to the polarity of the solvent, with changes in solvent affecting the stability of the charged species formed during reduction. rsc.org The photophysical properties of 2-amino-9,10-anthraquinone, for example, show significant changes with solvent polarity, suggesting structural changes in the molecule. rsc.org

The choice of supporting electrolyte also has a significant impact. The cation of the supporting electrolyte can form ion pairs with the negatively charged anthraquinone radical anion and dianion. Accurate theoretical predictions of the second reduction potential, in particular, require explicit consideration of these ion-pair interactions.

Electropolymerization of Aminoanthraquinone Monomers

Aminoanthraquinone monomers, such as 1-amino-9,10-anthraquinone, can be electropolymerized to form stable, electroactive polymer films on electrode surfaces. researchgate.net This process is typically carried out by cyclic voltammetry in either aqueous or non-aqueous media. researchgate.net The resulting poly(1-amino-9,10-anthraquinone) (PAAQ) films have garnered interest for their potential applications in sensors and energy storage. researchgate.net

Kinetics of Polymer Film Formation

The kinetics of the electropolymerization of 1-amino-9,10-anthraquinone have been studied to understand the mechanism of film growth. The process generally follows first-order kinetics with respect to the monomer concentration. researchgate.net The rate of polymerization is also influenced by the scan rate during cyclic voltammetry and the concentration of the electrolyte. researchgate.net The mechanism of polymerization is thought to involve deprotonation and a head-to-tail coupling of the oxidized monomer with cation radicals. researchgate.net

Table 1: Factors Influencing Electropolymerization of 1-Amino-9,10-anthraquinone

ParameterInfluence on Polymer Film Formation
Monomer Concentration The polymerization process follows first-order kinetics with respect to the monomer concentration. researchgate.net
Scan Rate Affects the rate of polymer formation. researchgate.net
Electrolyte Concentration The rate is affected by the acid concentration in aqueous solutions, showing a negative order. researchgate.net
Number of Cycles Determines the thickness of the prepared polymer film. researchgate.net

Electrochemical Stability of Formed Polymer Films in Diverse Media

The stability of polyaminoanthraquinone (PAAQ) films is a critical factor for their practical applications. These films generally exhibit good stability in aqueous acidic media. researchgate.net However, their stability in organic solvents can vary. While they are stable in solvents like methanol (B129727) and ethanol, they show significant degradation in others such as acetonitrile, dimethyl sulfoxide, and dioxin. researchgate.net The instability in certain media may be due to the degradation of the oxidized quinoid structure of the polymer. researchgate.net

Table 2: Stability of Poly(1-amino-9,10-anthraquinone) Films in Different Media

MediaStability
Aqueous Acidic Solutions Stable researchgate.net
Methanol, Ethanol Stable researchgate.net
Acetonitrile, Dimethyl Sulfoxide, Dioxin Remarkable degradation researchgate.net

Interfacial Electrochemistry and Modified Electrode Studies

The modification of electrode surfaces with aminoanthraquinones or their polymers has been a subject of significant research. These modified electrodes exhibit interesting interfacial electrochemical properties and have been used as sensors for the detection of various analytes. researchgate.net

Electrodes modified with poly(1-amino-9,10-anthraquinone) have been shown to electrocatalyze the oxidation of various compounds, including biogenic amines and their amino acid precursors. researchgate.net The polymer film can decrease the overpotential and improve the reversibility of the redox processes of several substances. researchgate.net This enhanced electrochemical performance makes these modified electrodes promising for applications in electroanalytical chemistry. researchgate.net The ability to functionalize these polymers further allows for the development of highly selective and sensitive sensors. researchgate.net

Electrocatalytic Activity, particularly for Oxygen Reduction Reactions

While specific studies on the electrocatalytic activity of 1-Amino-2-ethyl-9,10-anthraquinone for oxygen reduction reactions (ORR) are not presently available, research on analogous compounds offers valuable insights. For instance, 1-Amino-9,10-anthraquinone (1-AMAQ) , a structurally similar compound lacking the 2-ethyl group, has been examined for its potential in electrocatalytic oxygen reduction. sphinxsai.com When used with a modified glassy carbon electrode, 1-AMAQ demonstrated an irreversible electrocatalytic reduction of oxygen. sphinxsai.com In an oxygen-saturated solution at pH 7.0, an enrichment in the cathodic current and the disappearance of the anodic peak were observed, confirming its catalytic effect on the oxygen reduction reaction. sphinxsai.com

The broader class of anthraquinones is recognized for its role in the industrial production of hydrogen peroxide, a process that involves the reduction of an anthraquinone derivative followed by its oxidation with oxygen. nih.govwikipedia.org This fundamental property underscores the potential of anthraquinone compounds in electrocatalytic processes involving oxygen. nih.gov The electrochemical synthesis of hydrogen peroxide via the 2-electron oxygen reduction reaction is considered a promising alternative to the traditional energy-intensive anthraquinone process. nih.govbohrium.com

Quantitative Determination of Electrochemical Parameters

The quantitative electrochemical parameters, such as diffusion coefficients and formal potentials, are crucial for understanding the kinetics and thermodynamics of a redox-active species. For anthraquinone derivatives, these parameters are typically determined using techniques like cyclic voltammetry and chronoamperometry.

Diffusion Coefficients

There is no specific published data for the diffusion coefficient of this compound. However, studies on related compounds provide a basis for understanding. For 1-Amino-9,10-anthraquinone (1-AMAQ) , the relationship between the cathodic peak current and the square root of the scan rate in cyclic voltammetry experiments indicated a diffusion-controlled reduction process. sphinxsai.com This linear relationship is a hallmark of the Randles-Sevcik equation, which can be used to calculate the diffusion coefficient if other parameters are known.

Formal Potentials

The formal potential (E°') is a key thermodynamic parameter of a redox couple. For anthraquinone derivatives, the substitution pattern significantly affects the formal potential. Amino groups, being electron-donating, tend to shift the reduction potentials. A joint experimental and theoretical study on various hydroxy- and amino-substituted anthraquinones demonstrated this influence, although this compound was not among the derivatives studied. nih.govrsc.org

In studies on the electropolymerization of 1-Amino-9,10-anthraquinone , the reduction of the quinone groups in the resulting polymer film was observed to occur close to a formal potential of approximately -0.1 V versus a saturated calomel (B162337) electrode (SCE) in an acidic aqueous medium. researchgate.net However, it is important to note that the electrochemical properties of a polymer can differ significantly from its monomer.

Computational Chemistry and Theoretical Insights into 1 Amino 2 Ethyl 9,10 Anthraquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and magnetic properties. For substituted anthraquinones, DFT calculations, often using hybrid functionals like B3LYP, provide a robust framework for detailed analysis. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 1-Amino-2-ethyl-9,10-anthraquinone, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the substituents on the anthraquinone (B42736) core. The amino (-NH₂) group at position 1 and the ethyl (-CH₂CH₃) group at position 2 are expected to modulate the electron distribution across the aromatic system. The amino group, being a strong electron-donating group, increases the electron density of the anthraquinone moiety, particularly affecting the adjacent rings. In contrast, the ethyl group is a weak electron-donating group. Theoretical studies on similar aminoanthraquinones have shown that the orientation of the amino group relative to the plane of the anthraquinone ring is a critical structural parameter. nii.ac.jprsc.org DFT calculations can precisely determine this orientation and quantify the resulting electronic effects, such as the molecular dipole moment and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO) and Associated Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation.

In unsubstituted 9,10-anthraquinone, the HOMO-LUMO gap is reported to be approximately 4.2 eV. researchgate.net The introduction of substituents dramatically alters this gap. Electron-donating groups, such as the amino group in this compound, typically raise the energy of the HOMO more than the LUMO, leading to a smaller energy gap. This reduction in the energy gap is associated with a bathochromic (red) shift in the molecule's absorption spectrum and increased chemical reactivity. DFT calculations can precisely quantify these energy levels.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Anthraquinone and a Related Derivative.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Anthraquinone (AQ)-6.99-2.794.20 researchgate.net
Anthraquinone-Thiophene (AQTh)-5.88-2.783.10 researchgate.net

Computational Prediction of Spectroscopic Properties (UV-Vis, NMR)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For anthraquinone derivatives, the UV-Vis spectrum typically shows characteristic π → π* absorption bands. nih.gov

The position and intensity of these bands are highly sensitive to the nature and position of substituents. nih.gov The presence of the electron-donating amino group in this compound is expected to cause a significant bathochromic shift of the longest wavelength absorption band compared to unsubstituted anthraquinone, moving its color from the UV into the visible region. nii.ac.jp TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption.

DFT can also predict Nuclear Magnetic Resonance (NMR) spectra. By using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to aid in the structural elucidation and assignment of signals. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the ethyl group and the aromatic rings, reflecting the electronic environment created by the substituents.

Table 2: Effect of Substitution on the Longest Wavelength Absorption Band (λmax) of Anthraquinones.
CompoundSubstituent(s)Experimental λmax (nm)
AnthraquinoneNone325 researchgate.net
2,6-Dialkoxy-anthraquinone-OCnH2n+1~380 researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Dynamics and Time-Dependent Behavior

For this compound, a key area of interest for MD simulations is the conformational flexibility imparted by the ethyl group. The C-C single bond in the ethyl group allows for rotation, leading to different spatial arrangements (conformations). MD simulations can explore the potential energy surface associated with this rotation and determine the most populated conformations and the energy barriers between them. Furthermore, the dynamics of the amino group, such as its potential for inversion or rotation relative to the anthraquinone plane, can be investigated. This provides a time-dependent view of the molecule's structural fluctuations, which can influence its reactivity and interactions.

Analysis of Intermolecular Interactions and Solvation Shell Effects

MD simulations are particularly powerful for studying molecules in solution. A simulation box containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol) can be constructed. The simulation would then track the interactions between the solute and solvent.

The amino group can act as a hydrogen bond donor, while the nitrogen atom and the two carbonyl oxygens can act as hydrogen bond acceptors. lookchem.com MD simulations can quantify the number and lifetime of hydrogen bonds formed with protic solvents. This analysis helps in building a detailed picture of the solvation shell—the layer of solvent molecules immediately surrounding the solute. The structure and dynamics of this shell are critical for understanding the molecule's solubility and how the solvent environment mediates its chemical behavior. Studies on the related 2-aminoanthraquinone (B85984) have shown that solvent polarity can significantly alter its photophysical properties, inferring structural changes that MD simulations could directly model. rsc.org

Quantum Chemical Analysis of Acid-Base Properties and Protonation Equilibria

A comprehensive search of scientific literature reveals a notable scarcity of specific quantum chemical analyses focused on the acid-base properties and protonation equilibria of this compound. However, by applying established principles of physical organic chemistry and leveraging computational studies on analogous amino-anthraquinone systems, we can infer the likely behavior of this compound.

The acid-base properties of this compound are primarily determined by the basicity of the amino group at the 1-position and the potential for protonation of the carbonyl oxygens under strongly acidic conditions. The ethyl group at the 2-position, being an electron-donating group, is expected to slightly increase the electron density on the anthraquinone ring system and, consequently, on the amino group through resonance and inductive effects. This would theoretically lead to a marginal increase in the basicity of the amino group compared to an unsubstituted 1-aminoanthraquinone (B167232).

Protonation equilibria will therefore involve the amino group and the two carbonyl groups. The primary equilibrium in aqueous solution will be the protonation of the amino group to form the corresponding ammonium (B1175870) cation.

NH₂-R + H₂O ⇌ ⁺NH₃-R + OH⁻

Under strongly acidic conditions, the carbonyl oxygens can also be protonated. The relative basicity of the two carbonyl oxygens is influenced by the substitution pattern on the aromatic rings. The amino group at the 1-position can form an intramolecular hydrogen bond with the adjacent carbonyl group at the 9-position, which would decrease the basicity of this oxygen.

Computational methods such as Density Functional Theory (DFT) are powerful tools for predicting pKa values. rsc.org These calculations typically involve computing the Gibbs free energy change for the protonation reaction in the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. nih.gov While specific DFT calculations for this compound are not available in the reviewed literature, studies on similar molecules like aminopyridines have shown that the G1 level of theory can provide accurate pKa predictions. nih.gov

Given the electron-donating nature of both the amino and ethyl groups, it is anticipated that the pKa of the conjugate acid of this compound would be slightly higher than that of 1-aminoanthraquinone. The table below provides a hypothetical set of pKa values based on these theoretical considerations and data for related compounds. It is crucial to note that these are estimated values and require experimental or specific computational verification.

Table 1: Estimated pKa Values for the Protonation Equilibria of this compound
Functional GroupEquilibriumEstimated pKaNotes
Amino GroupR-NH₂ + H⁺ ⇌ R-NH₃⁺~ 3.5 - 4.5Expected to be slightly higher than 1-aminoanthraquinone due to the electron-donating ethyl group.
Carbonyl Group (C9)R=O + H⁺ ⇌ R=OH⁺< 0Basicity is reduced by intramolecular hydrogen bonding with the amino group.
Carbonyl Group (C10)R=O + H⁺ ⇌ R=OH⁺< 0Expected to be more basic than the C9 oxygen.

Theoretical Prediction and Correlation of Electrochemical Parameters

The electrochemical behavior of this compound, particularly its redox properties, can be effectively predicted and rationalized using computational methods. The reduction of the quinone moiety to the corresponding hydroquinone (B1673460) is a key electrochemical process for anthraquinone derivatives. This process typically occurs in two successive one-electron steps, forming a radical anion intermediate.

Computational electrochemistry, often employing DFT, allows for the calculation of reduction potentials. These calculations are generally correlated with experimentally determined values from techniques like cyclic voltammetry. Studies on substituted anthraquinones have established that the nature and position of substituents significantly influence the redox potential.

The presence of an electron-donating amino group at the 1-position is known to decrease the reduction potential of the anthraquinone core, making it more difficult to reduce. This is due to the increased electron density on the ring system. Conversely, the ethyl group at the 2-position, also being electron-donating, will further contribute to this effect, albeit to a lesser extent than the amino group. Therefore, this compound is expected to have a more negative reduction potential compared to unsubstituted anthraquinone.

Theoretical studies on amino-derivatives of 9,10-anthraquinone have utilized semi-empirical PM3, ab initio Hartree-Fock (HF), and DFT (B3LYP) methods to calculate electrode potentials, showing good correlation with experimental data. researchgate.net For instance, a linear relationship has been observed between theoretically predicted values and experimentally determined half-wave reduction potentials of 9,10-anthraquinone derivatives. researchgate.net

The following table presents theoretically predicted electrochemical parameters for this compound based on the expected influence of its substituents and data from computational studies on related compounds. These values are illustrative and would require specific computational modeling for precise prediction.

Table 2: Predicted Electrochemical Parameters for this compound
ParameterPredicted Value (vs. a reference electrode)Computational Method BasisExpected Trend
First Reduction Potential (E₁/₂)More negative than anthraquinoneDFT/B3LYP with a suitable basis set and solvent modelElectron-donating amino and ethyl groups increase electron density, making reduction harder.
Second Reduction Potential (E₁/₂)More negative than anthraquinoneDFT/B3LYP with a suitable basis set and solvent modelFollows the trend of the first reduction potential.
HOMO-LUMO GapSmaller than anthraquinoneDFT calculationsSubstitution with an amino group generally decreases the HOMO-LUMO gap.

Advanced Applications and Functional Performance of 1 Amino 2 Ethyl 9,10 Anthraquinone in Materials Science

Role in Advanced Chromophoric and Dye Systems

Anthraquinone (B42736) and its derivatives are a cornerstone in the world of synthetic dyes, known for their structural diversity and excellent lightfastness. wikipedia.orgdyestuffscn.com The parent anthraquinone molecule is colorless, but the introduction of electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, at specific positions on its aromatic rings leads to the creation of vibrant red to blue dyes. wikipedia.org

Fundamental Principles of Structure-Color Relationship in Anthraquinone Dyes

The color of anthraquinone dyes is intrinsically linked to their molecular structure. The core of anthraquinone contains a chromophore, the portion of the molecule responsible for absorbing light, which is comprised of its aromatic rings and carbonyl groups. mfa.org The presence of auxochromes, which are electron-donating or electron-withdrawing groups, modifies the electronic properties of the chromophore, thereby influencing the wavelength of light absorbed and, consequently, the observed color.

In the case of 1-Amino-2-ethyl-9,10-anthraquinone, the amino group at the 1-position acts as a potent electron-donating auxochrome. This group introduces a lone pair of electrons that can participate in resonance with the π-electron system of the anthraquinone core, leading to an intramolecular charge transfer (ICT) state upon excitation with light. rsc.org This ICT character is crucial in determining the color of the dye. The ethyl group at the 2-position, while not as impactful as the amino group on the color, can subtly influence the molecule's electronic and steric properties, which in turn can affect its solubility and interactions with other molecules.

The relationship between the substituents and the resulting color can be summarized in the following table:

Substituent GroupPositionElectronic EffectImpact on Color
Amino (-NH2)1Strong Electron-DonatingBathochromic shift (deepening of color)
Ethyl (-C2H5)2Weak Electron-DonatingMinor influence on color, affects solubility

Integration into Optoelectronic Devices and Light-Emitting Materials

The unique photophysical properties of anthraquinone derivatives, including this compound, make them promising candidates for use in optoelectronic devices and light-emitting materials. rsc.orgnih.gov Their ability to absorb and emit light, coupled with their inherent stability, is advantageous for these applications.

Research has shown that anthraquinone derivatives can serve as emitters in organic light-emitting diodes (OLEDs). nih.gov The fluorescence of these compounds is influenced by intramolecular charge transfer, leading to emissions in various regions of the visible spectrum. rsc.org The specific color of the emitted light can be tuned by modifying the substituents on the anthraquinone core. For instance, the introduction of different aryl groups can shift the emission to the yellow-orange region. rsc.org

Furthermore, the electron-accepting nature of the anthraquinone scaffold makes these compounds suitable for applications in organic electronics. rsc.org This property, combined with their tunable emission, opens up possibilities for their use in creating novel light-emitting materials with tailored properties.

Development and Integration into Functional Materials

Beyond their use as dyes, derivatives of this compound are being explored for their integration into a variety of functional materials, leveraging their unique chemical reactivity and electrochemical properties.

Design of Chemosensors for Specific Analytes

The development of chemosensors, which are molecules designed to detect specific chemical species, is a rapidly growing field of research. researchgate.net Anthraquinone derivatives have emerged as a versatile platform for the design of these sensors due to their ability to exhibit changes in their optical or electrochemical properties upon binding with an analyte. researchgate.netresearchgate.net

The fundamental principle behind many anthraquinone-based chemosensors is the interaction between the analyte and the sensor molecule, which often involves hydrogen bonding or coordination with a metal ion. researchgate.net This interaction can lead to a variety of signaling mechanisms, including:

Colorimetric Sensing: A change in color that is visible to the naked eye. researchgate.net

Fluorescence Sensing: A change in the intensity or wavelength of the emitted light. researchgate.net

For example, anthraquinone-based sensors have been designed to detect anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.net The binding of these anions to the sensor molecule can trigger a change in the intramolecular charge transfer process, resulting in a detectable color change or fluorescence quenching. researchgate.net The design of these sensors often involves incorporating specific receptor units that can selectively bind to the target analyte.

AnalyteSensing MechanismObservable Change
Fluoride (F⁻)Hydrogen bonding, deprotonationColor change, fluorescence quenching
Cyanide (CN⁻)Nucleophilic additionColor change, fluorescence quenching
Metal IonsCoordinationFluorescence enhancement or quenching

Components in Redox Flow Batteries and Other Energy Storage Systems

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic molecules are being increasingly investigated as alternatives to traditional metal-based electrolytes. pv-magazine.commdpi.com Anthraquinone derivatives have shown significant potential in this area due to their reversible redox properties and the ability to tailor their electrochemical potential through chemical modification. rsc.org

The core anthraquinone structure can undergo a two-electron reduction process, which is essential for its function in a battery. rsc.org The redox potential of the anthraquinone molecule can be tuned by introducing electron-donating or electron-withdrawing groups. This tunability is a key advantage, as it allows for the design of molecules with specific energy storage characteristics. rsc.org

While specific research on this compound in RFBs is not extensively documented in the provided search results, the broader class of aminoanthraquinones is relevant. The amino group, being electron-donating, would be expected to lower the redox potential of the molecule. Researchers have successfully used other anthraquinone derivatives, such as 2,6-dihydroxy-anthraquinone (DHAQ), to significantly improve the durability of organic aqueous redox flow batteries. pv-magazine.com The development of highly soluble and stable anthraquinone derivatives is a key area of research to enhance the performance of these energy storage systems. rsc.org

Application as Polymerization Initiators and in Polymer Design

Polymerization initiators are substances that start a chain-growth polymerization reaction. tcichemicals.com Anthraquinone and its derivatives, including 2-ethylanthraquinone, are used in this capacity, particularly in photopolymerization processes. tcichemicals.comzxchem.com These compounds can generate reactive species, such as radicals, upon exposure to light, which then initiate the polymerization of monomers. fujifilm.com

The use of anthraquinone derivatives as photoinitiators is valuable in applications such as photocurable resins and coatings. zxchem.com The efficiency of the initiation process can be influenced by the specific structure of the anthraquinone derivative.

Furthermore, anthraquinone-based monomers can be incorporated into polymer chains to create functional polymers with specific properties. For instance, poly(1-amino-9,10-anthraquinone) is a conducting polymer that has been studied for its electroactivity and stability. researchgate.netresearchgate.net The presence of the quinone units within the polymer backbone imparts redox activity, making these materials potentially useful in electrocatalytic processes and as electrodes in batteries. researchgate.net The ability to electropolymerize monomers like 1-amino-9,10-anthraquinone allows for the creation of thin, stable polymer films on various substrates. researchgate.net

Compound NameCAS Number
This compound6937-81-1
2,6-dihydroxy-anthraquinoneNot available in search results
1-amino-9,10-anthraquinone82-45-1
2-ethylanthraquinone84-51-5

Host-Guest Chemistry and Complexation Phenomena

The ability of this compound to participate in host-guest interactions is a key aspect of its application in materials science. This phenomenon involves the encapsulation of the "guest" molecule, this compound, within the cavity of a larger "host" molecule. These non-covalent interactions can alter the physicochemical properties of the guest, such as its solubility and fluorescence, leading to the development of novel functional materials.

Spectrofluorometric Studies of Interactions with Cyclodextrins

Spectrofluorometry has proven to be a powerful technique for elucidating the complexation between this compound and cyclodextrins, particularly β-cyclodextrin. Research in this area has focused on understanding the stoichiometry, stability, and the driving forces behind the formation of these inclusion complexes.

A notable study systematically investigated the interaction of several amino derivatives of 9,10-anthraquinone, including this compound (referred to as AA4 in the study), with β-cyclodextrin. nih.gov The findings from this research demonstrated the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin. nih.gov

The stability of these complexes is quantified by the formation constant (Kf), where a higher value indicates a more stable complex. The study revealed that the formation constant for the this compound:β-cyclodextrin complex was the highest among the tested amino-anthraquinone derivatives. nih.gov The order of decreasing stability for the complexes was found to be: this compound (AA4) > 1-amino-9,10-anthraquinone (AA1) > 1-amino-2,4-dimethyl-9,10-anthraquinone (AA3) > 1-amino-2-methyl-9,10-anthraquinone (AA2). nih.gov

The enhanced stability of the complex with this compound is attributed to the presence of the ethyl group at the 2-position. This substituent likely promotes a better fit and stronger hydrophobic interactions within the β-cyclodextrin cavity, leading to a more stable host-guest assembly. nih.gov The proposed structures of these inclusion complexes are crucial in explaining the observed sequence of stability. nih.gov

The research underscores the sensitivity of spectrofluorometric techniques in probing these molecular interactions. The changes in the fluorescence emission of the anthraquinone derivative upon addition of the cyclodextrin (B1172386) provide the basis for determining the extent of complexation and the associated thermodynamic parameters.

Compound NameAbbreviation (in study)Host MoleculeComplex StoichiometryRelative Stability Ranking
This compoundAA4β-Cyclodextrin1:11 (Most Stable)
1-Amino-9,10-anthraquinoneAA1β-Cyclodextrin1:12
1-Amino-2,4-dimethyl-9,10-anthraquinoneAA3β-Cyclodextrin1:13
1-Amino-2-methyl-9,10-anthraquinoneAA2β-Cyclodextrin1:14 (Least Stable)

Structure Property and Structure Activity Relationship Sar/spr Analysis of 1 Amino 2 Ethyl 9,10 Anthraquinone and Its Analogues

Correlating Substituent Effects with Spectroscopic Responses

The introduction of substituents onto the 9,10-anthraquinone framework profoundly influences its spectroscopic properties. The position and electronic nature of these substituents dictate the absorption and emission characteristics of the resulting analogues.

The spectroscopic behavior of aminoanthraquinone derivatives is strongly dependent on solvent-solute interactions and the nature of the solvent. nih.gov Studies on various 1-amino and 1,4-diamino-9,10-anthraquinones with different alkyl groups have shown that the presence and nature of these substituents, along with their ability to form hydrogen bonds, significantly impact their UV-Vis spectra. nih.govresearchgate.net For instance, the introduction of a single amino group at the 1-position of a 9,10-anthraquinone ring typically results in an absorption maximum around 475 nm, imparting a red color to the derivative. researchgate.net

The electronic properties of substituents also play a critical role. In a series of arylethynyl substituted anthraquinones, the absorption maxima were found to be linearly related to the Hammett constants for both electron-donating and electron-withdrawing groups, albeit separately. nasa.gov This indicates a direct correlation between the electron-donating or withdrawing power of the substituent and the energy of the electronic transitions within the molecule.

Here is an interactive data table showing the effect of substituents on the absorption maxima of various 9,10-anthraquinone derivatives:

Table 1: Effect of Substituents on Absorption Maxima (λmax) of 9,10-Anthraquinone Derivatives

Compound Substituent(s) Solvent λmax (nm)
9,10-Anthraquinone None DCM 325
1-Amino-9,10-anthraquinone 1-NH₂ Various ~475
2,6-Dialkoxy-9,10-anthraquinone 2,6-(OR)₂ DCM ~350
2,7-Bis(phenylethynyl)anthraquinone 2,7-(C≡CPh)₂ Not specified Not specified
1-Amino-4-hydroxy-9,10-anthraquinone 1-NH₂, 4-OH Ethanol-water Not specified

Elucidating Structural Influence on Electrochemical Behavior

The electrochemical properties of 1-amino-2-ethyl-9,10-anthraquinone and its analogues are highly sensitive to their molecular structure. The introduction of substituents can significantly alter the redox potentials, which are crucial for applications in areas like organic electronics and electrocatalysis.

Cyclic voltammetry studies have revealed that 9,10-anthraquinone and its derivatives typically undergo a two-step, two-electron reduction process. acs.orgrsc.org The potentials at which these reductions occur are directly influenced by the nature and position of the substituents. For example, electron-donating groups, such as amino groups, increase the electron density in the aromatic system, leading to a cathodic shift in the reduction potential. nih.gov This means that more energy is required to reduce the substituted anthraquinone (B42736) compared to the unsubstituted parent molecule.

The position of the substituent is also a key determinant of the electrochemical behavior. An amino group at the γ-position (e.g., 2-aminoanthraquinone) results in a stronger cathodic shift compared to a β-substitution. nih.gov In contrast, di-substituted derivatives can exhibit opposing effects depending on the substitution pattern. For instance, 2,6-diamino-9,10-anthraquinone shows the strongest cathodic shift among the di-amino derivatives studied, while 1,2-diamino-9,10-anthraquinone has the most positive reduction potential. nih.gov

Theoretical calculations using Density Functional Theory (DFT) have been employed to further understand the electronic structure and its impact on electrochemical properties. rsc.orgnih.gov These studies have shown that electron-donating substituents have a more pronounced effect on the Highest Occupied Molecular Orbital (HOMO) level than on the Lowest Unoccupied Molecular Orbital (LUMO) level, which has a greater impact on the oxidative properties of these derivatives. acs.org

The following table summarizes the electrochemical data for selected anthraquinone derivatives:

Table 2: Electrochemical Properties of Substituted 9,10-Anthraquinones

Compound Substituent(s) E₁/₂ (1st reduction) vs. Fc/Fc⁺ (V) E₁/₂ (2nd reduction) vs. Fc/Fc⁺ (V)
9,10-Anthraquinone None -0.684 Not specified
2-Amino-9,10-anthraquinone 2-NH₂ Cathodically shifted Less reversible
2,6-Diamino-9,10-anthraquinone 2,6-(NH₂)₂ Strongest cathodic shift Not specified
1,2-Diamino-9,10-anthraquinone 1,2-(NH₂)₂ Most positive potential Not specified
2,6-Dialkoxy-9,10-anthraquinone 2,6-(OR)₂ Significantly lower than AQ Significantly lower than AQ

Modulating Photophysical Properties through Systematic Structural Variations

The photophysical properties of this compound and its analogues, such as fluorescence quantum yields and lifetimes, can be systematically tuned by altering their molecular structure. These modifications influence the pathways for energy dissipation from the excited state, thereby controlling the luminescence characteristics.

Studies on 2-amino-9,10-anthraquinone (2AAQ) have shown that its photophysical behavior is highly dependent on the solvent polarity. rsc.orgnih.gov In low-polarity solvents, 2AAQ exhibits unusually high fluorescence quantum yields and lifetimes compared to its behavior in medium to high polarity solvents. rsc.orgnih.gov This has been attributed to a change in the molecular geometry, where in non-polar environments, the amino group is non-planar with the anthraquinone moiety, while in more polar solvents, it adopts a planar intramolecular charge transfer (ICT) structure. rsc.orgnih.gov In the excited state, however, the ICT structure is believed to be adopted in all solvents. rsc.orgnih.gov

Similarly, 1-amino-9,10-anthraquinone (1AAQ) displays distinct behavior in nonpolar solvents, with blue-shifted absorption and fluorescence maxima and significantly higher fluorescence quantum yields and lifetimes compared to more polar environments. researchgate.net This suggests that the position of the amino group also plays a crucial role in determining the photophysical response to the solvent environment.

Arylethynyl-substituted anthraquinones have also been shown to be photoluminescent in both solution and solid states. nasa.gov Interestingly, their emission maxima are red-shifted by both electron-donating and electron-withdrawing groups. nasa.gov The Stokes shifts in these compounds are significant and correlate with the electronic properties of the substituents. nasa.gov

The table below presents key photophysical data for some anthraquinone derivatives:

Table 3: Photophysical Properties of Substituted 9,10-Anthraquinones

Compound Key Structural Feature/Condition Observation
2-Amino-9,10-anthraquinone (2AAQ) Low polarity solvents High fluorescence quantum yield (Φf) and lifetime (τf)
2-Amino-9,10-anthraquinone (2AAQ) Medium to high polarity solvents Lower Φf and τf, polar intramolecular charge transfer (ICT) structure
1-Amino-9,10-anthraquinone (1AAQ) Nonpolar solvents Blue-shifted absorption/fluorescence, higher Φf and τf
Arylethynyl substituted anthraquinones Electron donating/withdrawing groups Photoluminescent, red-shifted emission maxima

Impact of Intramolecular Hydrogen Bonding and Tautomerism on Molecular Properties

Intramolecular hydrogen bonding and the potential for tautomerism are critical factors that significantly influence the structure, and consequently the properties, of 1-amino-9,10-anthraquinone and its derivatives.

In 1-aminoanthraquinone (B167232), a hydrogen bond can form between the hydrogen atom of the amino group and the adjacent carbonyl oxygen atom of the anthraquinone core. nih.govresearchgate.net This interaction plays a role in determining the spectroscopic properties of the molecule. nih.govresearchgate.net The strength and nature of this hydrogen bond can be influenced by the solvent environment and the presence of other substituents.

Tautomerism, the existence of two or more interconvertible structural isomers, is another important consideration. For instance, 1-hydroxyanthraquinone (B86950) and its derivatives can exist as an equilibrium mixture of four tautomers and rotational isomers. researchgate.net Similarly, amino-substituted anthraquinones can exhibit amino-imino tautomerism. researchgate.netresearchgate.net The specific tautomeric form that predominates can have a profound impact on the electronic and spectroscopic properties of the compound. For example, the fine structure of the absorption spectrum of 1,4-diamino-9,10-anthraquinone is attributed to amino-imino tautomerism and rotational isomerism. researchgate.net

Computational studies have been employed to investigate the energetics of these tautomeric forms and the barriers for interconversion. researchgate.net These studies help in understanding which tautomers are most stable and how their relative populations might change under different conditions.

Design Principles for Tailored Functionalities and Performance

The insights gained from SAR/SPR analyses of this compound and its analogues provide a foundation for the rational design of new molecules with specific, desired properties. By understanding how different structural modifications affect spectroscopic, electrochemical, and photophysical behavior, chemists can strategically synthesize compounds tailored for particular applications.

For instance, to create a dye with a specific color, one can select substituents that will shift the absorption maximum to the desired wavelength. As seen, an amino group at the 1-position leads to a red color. researchgate.net For applications requiring specific redox properties, such as in molecular electronics or batteries, the choice and positioning of electron-donating or -withdrawing groups can be used to fine-tune the reduction potentials. acs.orgnih.gov

The development of fluorescent probes and sensors often relies on modulating the photophysical properties of a molecule. By designing anthraquinone derivatives that exhibit changes in their fluorescence in response to their environment (e.g., solvent polarity), it is possible to create sensitive analytical tools. rsc.orgnih.gov

Furthermore, the principles of supramolecular chemistry can be applied to design anthraquinone derivatives that self-assemble into well-defined nanostructures. The interplay of intermolecular forces, which can be influenced by intramolecular hydrogen bonding and substituent effects, can be harnessed to control the packing and organization of these molecules in the solid state. nih.gov

In essence, the design principles for tailoring the functionalities of anthraquinone derivatives involve a multi-faceted approach that considers:

The electronic nature of substituents: Electron-donating or -withdrawing groups to control electronic transitions and redox potentials.

The position of substituents: To fine-tune the electronic and steric environment of the anthraquinone core.

The potential for intramolecular interactions: Such as hydrogen bonding and the management of tautomeric equilibria.

The influence of the surrounding medium: Including solvent polarity and pH.

By systematically applying these principles, researchers can continue to develop novel this compound analogues with enhanced performance for a wide range of technological and scientific applications.

Environmental Fate and Mechanistic Degradation Pathways of 1 Amino 2 Ethyl 9,10 Anthraquinone

Phototransformation Mechanisms in Aqueous and Atmospheric Environments

The phototransformation of anthraquinone (B42736) dyes is a significant degradation pathway in the environment, particularly in sunlit surface waters and the atmosphere. The process is initiated by the absorption of light, which excites the dye molecule to a higher energy state. For aminoanthraquinones, the photophysical properties are complex and can be influenced by the solvent environment. nih.gov

In aqueous environments, the photolysis of anthraquinone derivatives can proceed through various mechanisms. Studies on compounds like 9,10-anthraquinone-2-sulfonate show that photolysis in neutral solutions can lead to the formation of hydroxylated derivatives. researchgate.net The presence of oxygen can influence the products formed, with low oxygen favoring monohydroxylation and high oxygen leading to dihydroxylated products. researchgate.net For 1-Amino-2-ethyl-9,10-anthraquinone, it is plausible that similar photo-hydroxylation of the aromatic rings could occur.

Furthermore, the amino group in 2-amino-9,10-anthraquinone (a closely related compound) has been shown to influence its photophysical properties significantly, suggesting it plays a role in the molecule's excited-state dynamics. nih.govrsc.org In non-polar environments, the amino group may be non-planar with the anthraquinone system, while in more polar environments, an intramolecular charge transfer (ICT) state is formed. nih.govrsc.org This ICT character can be crucial in determining the photochemical reaction pathways.

In the atmosphere, volatile or particle-bound anthraquinone compounds can be subject to degradation by photochemically generated reactive species such as hydroxyl radicals (•OH). While specific atmospheric phototransformation data for this compound is not available, the general persistence of polycyclic aromatic compounds suggests that it could have a relatively long atmospheric lifetime, allowing for long-range transport.

Table 1: Key Factors Influencing Phototransformation of Anthraquinone Dyes

FactorInfluence on Phototransformation
Light Intensity & Wavelength Higher intensity and appropriate wavelength increase the rate of excitation and subsequent degradation.
Oxygen Concentration Can influence the type of degradation products formed, with different pathways favored under aerobic versus anaerobic conditions. researchgate.net
Presence of Photosensitizers Natural organic matter can act as photosensitizers, accelerating the degradation process.
Solvent Polarity Affects the excited state properties of aminoanthraquinones, potentially altering degradation pathways. nih.govrsc.org

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many synthetic dyes, hydrolysis can be a significant abiotic degradation pathway. However, the core anthraquinone structure is known for its high stability. nih.govwikipedia.org

Disperse dyes, the class to which this compound likely belongs, are characterized by their low water solubility and are applied to hydrophobic fibers. acs.orgautumnchem.com This inherent low solubility limits the extent to which hydrolysis can occur in the aqueous phase. The C-C and C-N bonds within the this compound molecule are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).

While specific hydrolysis kinetic data for this compound are not available in the reviewed literature, studies on other anthraquinone dyes, such as Reactive Blue 19, have investigated their degradation under specific conditions like thermal-pressure-mediated hydrolysis. whiterose.ac.uk However, these conditions are not representative of typical environmental settings. It is generally accepted that for most anthraquinone dyes, hydrolysis is not a major degradation pathway compared to photodegradation and biodegradation. whiterose.ac.uk

Biodegradation Pathways: Aerobic and Anaerobic Processes

Biodegradation is a key process for the removal of anthraquinone dyes from the environment. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial communities and degradation pathways involved.

Under anaerobic conditions , the initial step in the biodegradation of anthraquinone dyes is typically the reduction of the quinone moiety to a hydroquinone (B1673460) by various bacteria. nih.gov This reduction leads to the decolorization of the dye. A study on the primary biodegradation of 22 commercial dyes, including four anthraquinone dyes, found that substantial degradation occurred under anaerobic conditions for most of them. epa.gov This suggests that the initial breakdown of these dyes in the environment is likely to happen in anaerobic sediments or wastewater treatment sludge. epa.gov

Under aerobic conditions , the degradation of the anthraquinone ring is possible, but it is generally a slower process. nih.gov Aerobic bacteria can utilize the dye as a source of carbon and nitrogen. For instance, Sphingomonas xenophaga has been shown to efficiently decolorize 1-aminoanthraquinone-2-sulfonic acid under aerobic conditions. nih.gov The biodegradation pathway often involves initial modifications of the substituent groups, followed by the cleavage of the aromatic rings.

For this compound, it is expected that anaerobic conditions would lead to the reduction of the quinone, while aerobic conditions would be necessary for the complete mineralization of the molecule, including the degradation of the ethyl and amino groups and the aromatic rings. Combined anaerobic-aerobic treatment systems are often more effective for the complete degradation of such dyes. nih.gov

A variety of microorganisms, including bacteria and fungi, have been identified to degrade anthraquinone dyes. Bacterial degradation is often initiated by reductases that catalyze the cleavage of the conjugated system. nih.gov Following this, the resulting aromatic amines and other intermediates can be further degraded.

Several bacterial genera have been implicated in the degradation of anthraquinone dyes, including Bacillus, Pseudomonas, and Sphingomonas. nih.govnih.gov For example, Bacillus cereus has been shown to decolorize Acid Blue 25 more effectively under anaerobic conditions. nih.gov

Fungal degradation of anthraquinone dyes is also a significant process. White-rot fungi, in particular, produce extracellular ligninolytic enzymes such as laccases and peroxidases that have a broad substrate specificity and can degrade a wide range of aromatic compounds, including anthraquinone dyes.

The enzymatic degradation of the amino and ethyl groups on the this compound ring would likely proceed through deamination and oxidation reactions, respectively. The resulting intermediates would then be funneled into central metabolic pathways.

Table 2: Examples of Microorganisms Involved in Anthraquinone Dye Degradation

MicroorganismConditionDye DegradedReference
Sphingomonas xenophaga QYYAerobic1-aminoanthraquinone-2-sulfonic acid nih.gov
Bacillus cereus DC11AnaerobicAcid Blue 25 nih.gov
Various BacteriaAerobic/AnaerobicGeneral Anthraquinone Dyes nih.gov

Modeling Environmental Persistence and Bioavailability

Predicting the environmental persistence and bioavailability of a chemical like this compound relies on modeling approaches that utilize its physicochemical properties. Key parameters include the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure.

The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity and is a key indicator of its potential to bioaccumulate in organisms and sorb to organic matter in soil and sediment. A higher log Kow suggests a greater tendency for bioaccumulation and sorption. For this compound, a calculated XLogP3 value of 3.5 is reported, indicating a moderate potential for partitioning into fatty tissues and organic carbon. lookchem.com

Water solubility is another critical factor. The low water solubility of disperse dyes, in general, means that a significant fraction of the compound released into the environment is likely to be associated with particulate matter rather than being dissolved in the water column. This affects its transport, bioavailability, and susceptibility to degradation processes.

Environmental fate models, such as fugacity models, use these and other parameters to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment, biota). While no specific modeling studies for this compound were found, the available physicochemical data can be used as input for such models to estimate its likely environmental distribution and persistence.

Table 3: Physicochemical Properties of this compound Relevant to Environmental Modeling

PropertyValueSignificance for Environmental Fate
Molecular Formula C16H13NO2Basic information for all calculations. lookchem.comnih.gov
Molecular Weight 251.28 g/mol Influences diffusion and transport rates. lookchem.com
XLogP3 (log Kow) 3.5Indicates moderate lipophilicity and potential for bioaccumulation and sorption. lookchem.com
Vapor Pressure 1.53E-09 mmHg at 25°CLow vapor pressure suggests it is not highly volatile and will primarily reside in soil and water. lookchem.com
Water Solubility Low (not specified)Low solubility limits its concentration in the aqueous phase and promotes association with solids.

Q & A

Q. What precautions are necessary when handling this compound due to potential toxicity?

  • Guidelines : Refer to IARC evaluations of structurally related compounds (e.g., 1-amino-2-methylanthraquinone, classified as potentially carcinogenic). Use PPE (gloves, fume hoods) and avoid inhalation. Toxicity screening (Ames test, micronucleus assay) is recommended before in vivo studies .

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